Dihydroisocodeine

Vue d'ensemble

Description

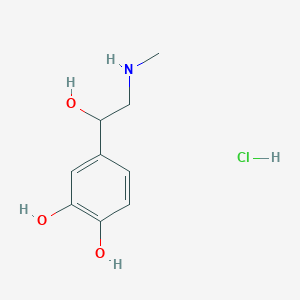

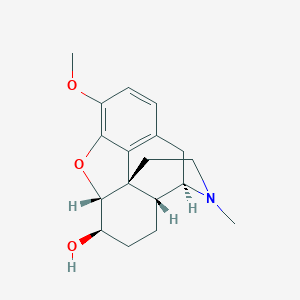

Dihydroisocodeine is an opioid . The National Research Council of the United States reported in 1941 that isocodeine is one of four isomers of codeine known at the time and DHIC, then in use in Europe as a pharmaceutical, was four times stronger than dihydrocodeine as isocodeine is four times stronger than codeine .

Synthesis Analysis

The synthesis of new molecules plays a key role in the drug discovery process. A drug candidate results from a lengthy and intense research activity where many molecules are synthesized and extensively tested . This review focused on synthesizing diverse dihydropyridine derivatives in single-pot reactions using magnetic, silica, and zirconium-based heterogeneous catalytic systems .Molecular Structure Analysis

Molecular structure similarity analysis is a methodology that identifies novel drug-drug interactions based on molecular structural similarity to drugs involved in established interactions .Chemical Reactions Analysis

Dihydrocodeine is metabolized to dihydromorphine – a highly active metabolite with a high affinity for mu opioid receptors . The physical model is adjusted to reflect the chemical reactivity and can describe processes such as irreversible reactions, dimerisation, and disproportionation .Physical And Chemical Properties Analysis

Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . The impact of time, therapy area, and route of administration on 13 physicochemical properties calculated for 664 drugs developed from a natural prototype was investigated .Applications De Recherche Scientifique

Analgésique opioïde

DHIC est un opioïde . Le Conseil national de la recherche des États-Unis a rapporté en 1941 que DHIC, alors utilisé en Europe comme médicament, était quatre fois plus puissant que la dihydrocodéine . Cela en fait un analgésique puissant pour la gestion de la douleur.

Études comparatives avec d'autres opioïdes

DHIC est l'un des quatre isomères de la codéine connus à l'époque . Il est utilisé dans des études comparatives avec d'autres opioïdes comme l'isocodéine, l'hétérocodéine, l'allocodéine et la pseudocodéine . Ces études aident à comprendre la puissance et l'efficacité des différents opioïdes.

3. Synthèse de la morphine et des alcaloïdes apparentés La structure complexe de DHIC en fait une cible difficile pour la synthèse organique . Des publications récentes décrivent la synthèse totale de DHIC et des alcaloïdes apparentés . Ces études de synthèse contribuent aux progrès de la chimie organique synthétique ainsi que de la chimie médicinale .

4. Développement de nouvelles réactions et de méthodologies synthétiques Au cours des études de synthèse approfondies de DHIC, de nombreuses nouvelles réactions utiles et des méthodologies synthétiques innovantes ont été développées . Ces développements apportent des progrès significatifs dans le domaine de la chimie organique .

Synthèse énantiosélective

L'approche de la cyclisation radicalaire des alcaloïdes de la morphine a été appliquée à une synthèse asymétrique de DHIC

Mécanisme D'action

Target of Action

Dihydroisocodeine (DHIC) is an opioid . The primary targets of DHIC are the mu-opioid receptors . These receptors play a crucial role in pain perception and reward systems within the central nervous system.

Mode of Action

DHIC interacts with its primary targets, the mu-opioid receptors, through a process known as agonism . This interaction triggers a series of biochemical events leading to the analgesic (pain-relieving) effects of the drug. DHIC is metabolized to dihydromorphine, a highly active metabolite with a high affinity for mu-opioid receptors .

Pharmacokinetics

The pharmacokinetic properties of DHIC, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, significantly influence its bioavailability. The bioavailability of DHIC is low (approximately 20%) if administered orally, which may be due to poor gastrointestinal absorption .

Result of Action

The molecular and cellular effects of DHIC’s action primarily involve the modulation of pain perception. By binding to mu-opioid receptors, DHIC can effectively reduce the sensation of pain, making it a valuable tool in the management of moderate to severe pain .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of DHIC. For instance, factors such as diet, lifestyle, and the presence of other medications can affect the metabolism and excretion of DHIC, thereby influencing its overall therapeutic effect .

Safety and Hazards

Propriétés

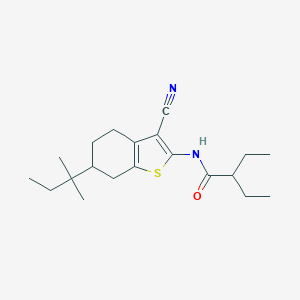

IUPAC Name |

(4R,4aR,7R,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3,6,11-13,17,20H,4-5,7-9H2,1-2H3/t11-,12+,13+,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBOXVHNMENFORY-KEMUOJQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(CC4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@@H](CC4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048907 | |

| Record name | Dihydroisocodeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

795-38-0 | |

| Record name | (5α,6β)-4,5-Epoxy-3-methoxy-17-methylmorphinan-6-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=795-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroisocodeine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000795380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydroisocodeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROISOCODEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H2016E13H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3-hexylcyclobutane-1-carboxylate](/img/structure/B163020.png)